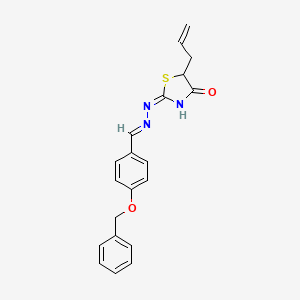
(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives have been reported to have a wide range of biological activities, such as antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .
Synthesis Analysis
Thiazolidin-4-one derivatives can be synthesized using various strategies. A series of ten new hydrazono 1,3-thiazolidin-4-one derivatives were synthesized in one-pot . Other synthetic strategies include green and nanomaterial-based synthesis routes .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been studied using NMR and X-ray single crystal diffraction . The 1H NMR spectral data indicated that the hydrazone group assumes the E-configuration .Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Thiazolidin-4-ones, including the compound , have been found to exhibit anti-cancer properties . They have been used in the development of new therapeutic agents for cancer treatment .
Anti-Diabetic Effects
Thiazolidin-4-ones are also known for their anti-diabetic properties . They can potentially be used in the treatment of diabetes .
Anti-Microbial Activity
The compound has shown anti-microbial properties, making it useful in combating various microbial infections .
Antiviral Properties
Thiazolidin-4-ones have been found to exhibit antiviral properties , which could make them valuable in the development of antiviral drugs .
Anti-Inflammatory and Anticonvulsant Properties
These compounds have anti-inflammatory and anticonvulsant properties , which could be beneficial in the treatment of conditions such as epilepsy and inflammatory diseases .
Role in Synthesis of Derivatives
Thiazolidin-4-ones, including the compound , play a crucial role in the synthesis of various derivatives . These derivatives have potential applications in medicinal chemistry .
Potential Biological Targets
Research has found potential biological targets for thiazolidin-4-one derivatives . These targets could be used in the development of new drugs .
Compliance with Lipinski’s Rule of Five
The compound obeys Lipinski’s Rule of Five, which is a rule of thumb in medicinal chemistry for evaluating druglikeness . This suggests that the compound has properties that would make it a good candidate for a drug .
Mecanismo De Acción
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They have been found to inhibit various enzymes and cell lines, contributing to their role in anticancer activity .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to changes that contribute to their anticancer activity . The interaction often results in the inhibition of the target enzymes and cell lines .
Biochemical Pathways
Their action often leads to the inhibition of enzymes and cell lines, disrupting the pathways that allow cancer cells to proliferate .
Pharmacokinetics
Two molecules of thiazolidin-4-one derivatives were found to obey lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
It’s known that thiazolidin-4-one derivatives have shown significant anticancer activities . For instance, treatment of human U138MG and rat C6 cell lines with a thiazolidin-4-one derivative reduced viability and proliferation of the cell line more efficiently as compared to a normal thiazolidin-4-one derivative at 6.25–50-μM concentration .
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-6-18-19(24)22-20(26-18)23-21-13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h2-5,7-13,18H,1,6,14H2,(H,22,23,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGSWNHBPLTURS-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)
![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)
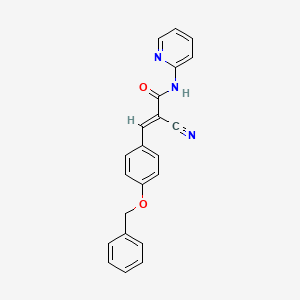
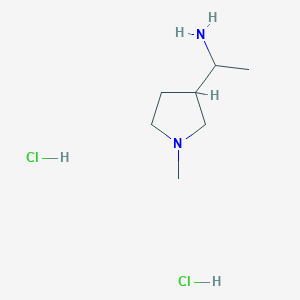
![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)
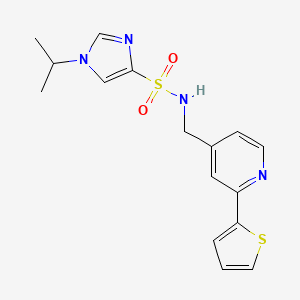
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
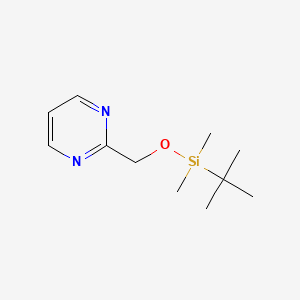
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)